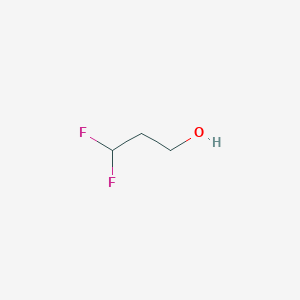
3,3-Difluoropropan-1-OL
Vue d'ensemble
Description
3,3-Difluoropropan-1-ol is a chemical compound with the molecular formula C3H6F2O . It has a molecular weight of 96.08 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 3,3-Difluoropropan-1-ol involves several steps. For instance, one method involves the use of 2,6-dimethylpyridine in dichloromethane at 0℃ for 0.5h . Another method involves the use of dicobalt octacarbonyl, hydrogen, and paraffin at 120℃ .Molecular Structure Analysis
The InChI code for 3,3-Difluoropropan-1-ol is1S/C3H6F2O/c4-3(5)1-2-6/h3,6H,1-2H2 . This code provides a specific string of characters that represents the molecular structure of the compound. Chemical Reactions Analysis
The chemical reactions involving 3,3-Difluoropropan-1-ol are complex and varied. For example, it can react with water and 2,3-dicyano-5,6-dichloro-p-benzoquinone in dichloromethane under reflux conditions . It can also react with hydrogenchloride in diethyl ether and dichloromethane at 0 - 20℃ for 24h in an inert atmosphere .Physical And Chemical Properties Analysis
3,3-Difluoropropan-1-ol is a liquid at room temperature . It should be stored in a dry place at 2-8°C . .Applications De Recherche Scientifique
Fluorination Reagents and Reactions
3,3-Difluoropropan-1-OL, as a fluorination reagent, contributes to the deoxyfluorination of carboxylic acids, leading to various acyl fluorides. It has shown efficacy in transforming (hetero)aryl, alkyl, alkenyl, and alkynyl carboxylic acids into their corresponding acyl fluorides under neutral conditions. This process is highlighted by the synthesis of acyl fluorides with in-situ formed 3,3-Difluoropropan-1-OL and the one-pot amidation reaction of carboxylic acids via in-situ formed acyl fluorides (Wang et al., 2021).
Synthesis and Transformation
The compound has been utilized in the synthesis of 3-(3,3,3-trifluoroprop-1-en-2-yl)furans via palladium-catalyzed cyclization-isomerization. This process involved transformations starting from 1,1,1-trifluoro-2-[(tert-butyldimethylsilyloxy)methyl]-3,3-dibromoprop-2-ene, resulting in the formation of the furans (Zhang et al., 2007).
Chemical Interactions and Structural Analysis
Non-Covalent Interactions and Structure
Research has delved into the structure and non-covalent interactions of 1,3-difluoropropane, closely related to 3,3-Difluoropropan-1-OL, and its complex with water. Through Fourier transform microwave spectroscopy and quantum chemical calculations, insights were gained into the structural determination and the nature of the intermolecular non-covalent interactions, especially focusing on weak hydrogen bonds (Lu et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
3,3-difluoropropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2O/c4-3(5)1-2-6/h3,6H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLMUTXYDLKTQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoropropan-1-OL | |
CAS RN |
461-52-9 | |
| Record name | 3,3-difluoropropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



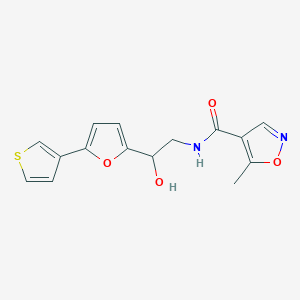
![5-chloro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2636567.png)
![N-(3-cyanophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2636570.png)
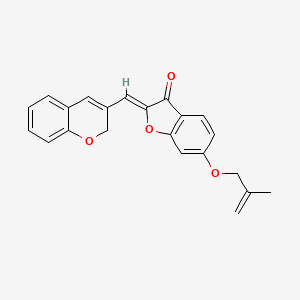
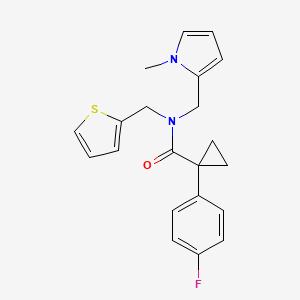
![Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2636575.png)
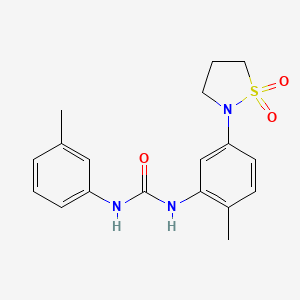
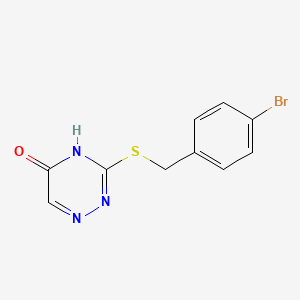
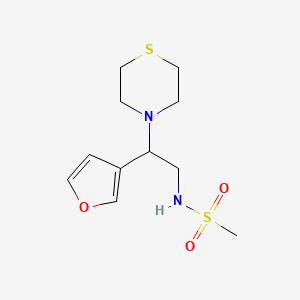
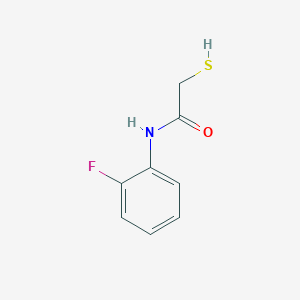
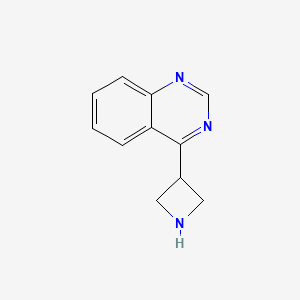
![2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-isopropylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2636583.png)
![2,2',3,3',4',5,5',6-Octahydrospiro[pyran-4,1'-pyrrolo[1,2-a][1,4]diazepine]](/img/structure/B2636585.png)
![9-(2-Ethenylsulfonylethyl)-1-methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B2636587.png)